molecular formula C22H15Cl3N4O B3139353 N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-89-6

N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Cat. No. B3139353
CAS RN: 477713-89-6
M. Wt: 457.7 g/mol
InChI Key: HDXOPSUNBMTXMB-UHFFFAOYSA-N
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Description

“N-phenyl-N’-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea” is a complex organic compound . It is related to a class of compounds known as anilinopyrimidines, which have been studied for their potential as kinase inhibitors . Kinase inhibitors are a class of drugs that are used in the treatment of cancer and other diseases .

properties

IUPAC Name

1-phenyl-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N4O/c23-15-11-17(24)21(18(25)12-15)29-20(14-7-3-1-4-8-14)19(13-26-29)28-22(30)27-16-9-5-2-6-10-16/h1-13H,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXOPSUNBMTXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160892
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

CAS RN

477713-89-6
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477713-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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